2,5-dichloro-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Description
2,5-Dichloro-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a p-tolyl substituent. The molecule includes a benzenesulfonamide group substituted with chlorine atoms at positions 2 and 5, connected via an ethyl linker to the thiazolo-triazole moiety.
Properties
IUPAC Name |
2,5-dichloro-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2S2/c1-12-2-4-13(5-3-12)18-23-19-25(24-18)15(11-28-19)8-9-22-29(26,27)17-10-14(20)6-7-16(17)21/h2-7,10-11,22H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPRUORUWAEDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. These properties could play a role in the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways. For instance, thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. Each of these activities would involve different biochemical pathways.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether could potentially influence their absorption and distribution. Furthermore, the specific substituents on the thiazole ring could affect its metabolism and excretion.
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it can be inferred that this compound could have a wide range of potential effects at the molecular and cellular level.
Biological Activity
The compound 2,5-dichloro-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article reviews the synthesis, characterization, and biological evaluations of this compound based on diverse sources.
Synthesis and Characterization
The synthesis of the compound typically involves multi-step organic reactions where thiazolo[3,2-b][1,2,4]triazole derivatives are formed through the reaction of appropriate precursors. The characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compounds.
Anticancer Properties
Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticancer activity. For example:
- A study highlighted that certain thiazolo derivatives showed potent activity against various cancer cell lines in the NCI-60 screening program, particularly against leukemia cells .
- Structure-activity relationship (SAR) analyses revealed that modifications at specific positions on the thiazolo ring can enhance anticancer efficacy .
Antimicrobial Activity
Compounds containing triazole and thiazole moieties have been reported to possess antimicrobial properties:
- In vitro tests demonstrated that certain derivatives exhibited antibacterial activity against pathogenic bacteria .
- The mechanism of action is believed to involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of these compounds has also been investigated:
- In vivo studies showed that some derivatives significantly reduced carrageenan-induced edema in animal models, indicating their potential as anti-inflammatory agents .
Case Studies
- Case Study on Anticancer Activity :
- A derivative of thiazolo[3,2-b][1,2,4]triazole was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics.
- Case Study on Antimicrobial Efficacy :
- A series of synthesized compounds were screened for their antibacterial properties against Gram-positive and Gram-negative bacteria. One compound exhibited significant activity against Staphylococcus aureus with an MIC value lower than that of standard antibiotics .
Data Tables
Chemical Reactions Analysis
Table 1: Synthetic Conditions and Yields
Sulfonamide Group (-SO₂NH-)
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Hydrolysis : Resistant to acidic/basic hydrolysis due to electron-withdrawing chlorine substituents stabilizing the sulfonamide bond .
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Nucleophilic substitution : Reacts with alkyl halides (e.g., ethyl iodide) at the nitrogen atom under mild conditions (DMF, 60°C) .
Chlorine Substituents
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Aromatic substitution : The 2,5-dichloro motif undergoes regioselective Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) at the C5 position .
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Electronic effects : Chlorine atoms deactivate the benzene ring, directing electrophiles to the para position relative to the sulfonamide group .
Thiazolo-triazole Moiety
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Coordination chemistry : The N-heterocyclic system binds transition metals (e.g., Cu²⁺) via the triazole nitrogen, enabling catalytic applications .
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Biological interactions : Acts as a hydrogen-bond acceptor, targeting enzyme active sites (e.g., carbonic anhydrase) .
Substituent Effects on Reactivity
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p-Tolyl group : The electron-donating methyl group enhances nucleophilicity at the thiazole sulfur, facilitating alkylation reactions .
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Ethyl linker : Increases conformational flexibility, improving solubility in polar aprotic solvents (e.g., DMSO) .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features of Analogs
The provided evidence highlights compounds with shared heterocyclic frameworks but differing substituents. For example:
- describes a benzimidazo[1,2-b][1,2,4]triazole derivative substituted with a thiophene and bromophenyl group. While this compound lacks the sulfonamide moiety, its heterocyclic core shares similarities with the thiazolo-triazole system in the target compound .
- lists thiazole derivatives with carbamate and hydroperoxypropan substituents, diverging significantly in functional groups compared to the sulfonamide and dichlorophenyl groups in the target compound .
Table 1: Structural Comparison
Functional Group Implications
- Sulfonamide vs. Carbamate : The sulfonamide group in the target compound may enhance solubility in aqueous environments compared to carbamate derivatives (e.g., , Compound q), which are typically more lipophilic .
- Halogenation : The 2,5-dichloro substitution on the benzene ring could improve binding affinity to hydrophobic pockets in target proteins, a feature absent in the bromophenyl analog from .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2,5-dichloro-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology :
- Start with substituted benzaldehyde and 4-amino-triazole derivatives under reflux in absolute ethanol with glacial acetic acid as a catalyst .
- Monitor reaction progress via thin-layer chromatography (TLC) and optimize reflux time (4–8 hours) to maximize yield.
- Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize via H/C NMR and high-resolution mass spectrometry (HRMS).
Q. How can researchers confirm the structural integrity of this compound and its intermediates?
- Methodology :
- Use spectroscopic techniques: H/C NMR for functional group analysis, FT-IR for sulfonamide and thiazole ring validation, and HRMS for molecular weight confirmation .
- For crystalline intermediates, employ X-ray diffraction (XRD) to resolve ambiguities in stereochemistry or regioselectivity .
Q. What analytical methods are critical for assessing purity during synthesis?
- Methodology :
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities.
- Differential scanning calorimetry (DSC) to verify melting points and detect polymorphic variations .
Advanced Research Questions
Q. How can computational modeling enhance understanding of this compound’s interaction with biological targets?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with enzymes like cyclooxygenase-2 (COX-2) or kinases. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .
- Use density functional theory (DFT) to analyze electronic properties influencing reactivity or stability .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., IC variability)?
- Methodology :
- Standardize assay conditions: Use identical cell lines (e.g., NIH/3T3 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Validate activity via orthogonal assays (e.g., MTT for cell viability, Western blot for target protein inhibition) .
- Investigate metabolic stability using liver microsome assays to rule out pharmacokinetic interference .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Methodology :
- Synthesize analogs with modifications to the thiazolo-triazole core (e.g., halogen substitution at 2,5-dichlorophenyl or p-tolyl groups).
- Compare bioactivity and logP values to identify pharmacophores critical for potency and solubility .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?
- Methodology :
- Transition from batch to flow chemistry for precise control of reaction parameters (temperature, residence time).
- Implement inline PAT (process analytical technology) tools like Raman spectroscopy for real-time monitoring .
Q. How do researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodology :
- Conduct pharmacokinetic studies (e.g., plasma half-life, bioavailability) in rodent models to identify absorption or metabolism issues.
- Use tissue distribution studies (LC-MS/MS) to confirm target organ penetration .
Methodological Considerations for Data Interpretation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
